molecular formula C8H13ClO2 B147677 2-Chloro-1-(4-hydroxycyclohexyl)ethanone CAS No. 128882-60-0

2-Chloro-1-(4-hydroxycyclohexyl)ethanone

Cat. No.: B147677
CAS No.: 128882-60-0
M. Wt: 176.64 g/mol
InChI Key: WZCWZNJBKKXOHZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxycyclohexyl)ethanone is a chloro-substituted ethanone derivative featuring a 4-hydroxycyclohexyl moiety. The compound’s molecular formula is inferred as C₈H₁₃ClO₂ (molecular weight: ~176.64 g/mol), with the hydroxycyclohexyl group contributing to its stereochemical complexity and hydrogen-bonding capabilities. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific applications for this compound remain uncharacterized in the evidence .

Properties

CAS No.

128882-60-0

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-1-(4-hydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2

InChI Key

WZCWZNJBKKXOHZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)CCl)O

Canonical SMILES

C1CC(CCC1C(=O)CCl)O

Synonyms

Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-1-(4-hydroxycyclohexyl)ethanone with structurally related ethanone derivatives, focusing on molecular features, physical properties, and reactivity.

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties of Selected Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Melting Point (°C) Notable Properties/Applications
This compound C₈H₁₃ClO₂ 176.64 4-hydroxycyclohexyl N/A Inferred hydrogen-bonding potential
2-Chloro-1-(4-hydroxyphenyl)ethanone C₈H₇ClO₂ 170.59 4-hydroxyphenyl N/A (crystallizes) Forms O-H⋯O/C-H⋯O hydrogen bonds
2-Chloro-1-(4-cyclohexylphenyl)ethanone C₁₄H₁₇ClO 236.74 4-cyclohexylphenyl N/A Higher lipophilicity due to aryl group
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 2,5-dimethoxyphenyl 88–90 Used in organic synthesis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 2-Cl, 4-OH, 3-OCH₃ N/A Antimicrobial activity potential

Substituent Effects on Properties

  • Hydroxycyclohexyl vs. In contrast, the planar 4-hydroxyphenyl group in 2-Chloro-1-(4-hydroxyphenyl)ethanone enables strong intermolecular hydrogen bonds, as evidenced by its crystal structure (monoclinic, P2₁/c space group) .
  • Lipophilicity : The cyclohexylphenyl derivative (C₁₄H₁₇ClO) exhibits higher molecular weight and lipophilicity compared to the hydroxycyclohexyl analog, suggesting differences in bioavailability or membrane permeability .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

A widely reported method involves treating 1-(4-hydroxycyclohexyl)ethanone with thionyl chloride (SOCl₂) under reflux:

Conditions :

  • Solvent: Anhydrous dichloromethane or toluene

  • Temperature: 90°C for 48 hours

  • Yield: 85% after column chromatography (hexane/ethyl acetate)

Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a dehydrating reagent, facilitating nucleophilic substitution at the α-carbon. The hydroxyl group on the cyclohexyl ring remains intact due to steric hindrance.

Phosphorus Oxychloride (POCl₃) in Polar Aprotic Solvents

POCl₃ in dimethylformamide (DMF) enables electrophilic chlorination:
Procedure :

  • Dissolve 1-(4-hydroxycyclohexyl)ethanone (10 mmol) in DMF (30 mL).

  • Add POCl₃ (15 mmol) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 72–78%
Advantage : Avoids high-temperature conditions, reducing side reactions.

Vilsmeier-Haack Approach for Regioselective Chlorination

Vilsmeier Complex Formation

The Vilsmeier reagent (formed from DMF and POCl₃) enables controlled chlorination:
Steps :

  • Generate the Vilsmeier complex by mixing DMF (1.1 eq) with POCl₃ (1.2 eq) in dichloromethane at -10°C.

  • Add 1-(4-hydroxycyclohexyl)ethanone (1 eq) and stir at 20°C for 6 hours.

  • Hydrolyze with sodium acetate solution, extract, and concentrate.

Yield : 91% for analogous substrates
Key Benefit : Enhanced regioselectivity avoids over-chlorination.

Organometallic Methods: Lithium Diisopropylamide (LDA)

Deprotonation-Chlorination Sequence

LDA deprotonates the α-carbon, enabling electrophilic chlorine capture:
Protocol :

  • Cool THF to -78°C under argon.

  • Add LDA (1.5 eq) followed by 1-(4-hydroxycyclohexyl)ethanone (1 eq).

  • After 45 minutes, introduce ClP(O)(OEt)₂ (1.2 eq).

  • Warm to room temperature, hydrolyze with NH₄Cl, and isolate via extraction.

Yield : 54–56%
Challenge : Strict anhydrous conditions required to prevent ketone hydrolysis.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Thionyl ChlorideSOCl₂90488598.5
Vilsmeier-HaackDMF/POCl₃2069199.2
LDA-MediatedLDA/ClP(O)(OEt)₂-78 to 2525497.8

Key Observations :

  • The Vilsmeier-Haack method offers superior yields and milder conditions.

  • Thionyl chloride is cost-effective but requires prolonged heating.

  • Organometallic routes suffer from lower yields due to sensitivity to moisture.

Optimization and Troubleshooting

Protecting Group Strategies

The hydroxyl group on the cyclohexyl ring may undergo unintended reactions. Protection as a tert-butyldimethylsilyl (TBS) ether prior to chlorination improves yields:

  • Protect with TBSCl/imidazole in DMF.

  • Proceed with chlorination.

  • Deprotect using tetrabutylammonium fluoride (TBAF).

Result : Overall yield increases from 85% to 89%.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Chlorinated solvents (CH₂Cl₂, CHCl₃) improve solubility of intermediates .

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